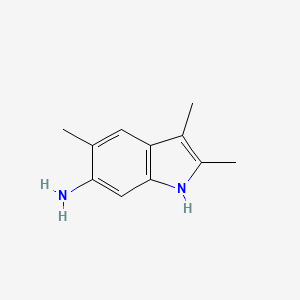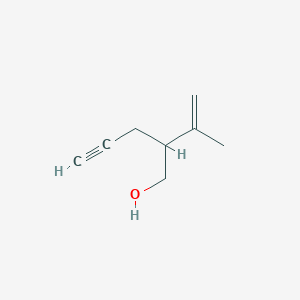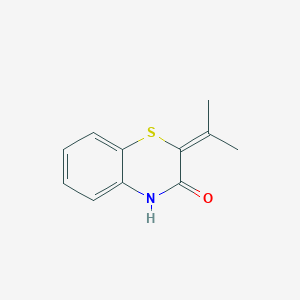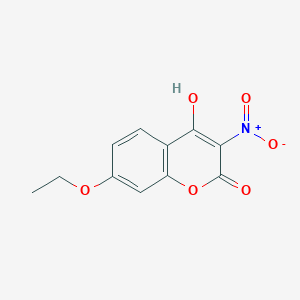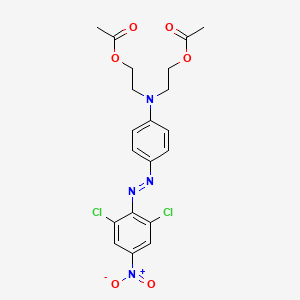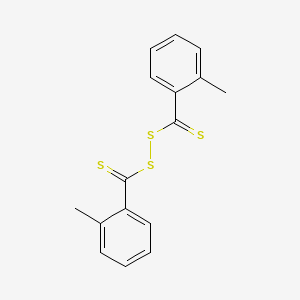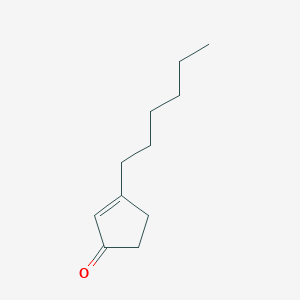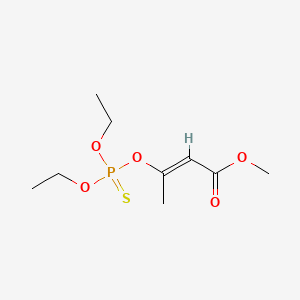
N-(5-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)glycine is a compound belonging to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)glycine can be achieved through various methods. One efficient approach involves the Biginelli reaction, which is a multicomponent reaction that combines an aldehyde, a β-keto ester, and urea or thiourea in the presence of a catalyst. A green and cost-effective method uses Montmorillonite-KSF as a reusable and heterogeneous catalyst under solvent-free conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of recyclable catalysts and solvent-free conditions also makes the process more environmentally friendly.
化学反応の分析
Types of Reactions
N-(5-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the glycine moiety can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the pyrimidine ring.
Major Products
The major products formed from these reactions include various substituted pyrimidinones, which can have enhanced biological activities. For example, the oxidation of this compound can yield N-(5-Methyl-6-hydroxy-1,6-dihydropyrimidin-2-yl)glycine .
科学的研究の応用
N-(5-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)glycine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential cytotoxic activity against various cancer cell lines.
Medicine: It is explored for its potential use in drug development, particularly for its anticancer properties.
作用機序
The mechanism of action of N-(5-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)glycine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to the disruption of cellular processes. For example, it has been shown to inhibit the growth of cancer cells by interfering with their metabolic pathways . Molecular docking studies have provided insights into its binding mode and interactions with target proteins .
類似化合物との比較
Similar Compounds
Similar compounds to N-(5-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)glycine include:
- N-(6-amino-3-methyl-5-nitroso-4-oxo-3,4-dihydropyrimidin-2-yl)glycine
- N-(4-fluorobenzyl)-5-hydroxy-1-methyl-2-(1-methyl-1-{[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino}ethyl)-6-oxo-1,6-dihydro-4-pyrimidinecarboxamide
- 5-(6-oxo-1,6-dihydropyrimidin-2-yl)-1H-indole-3-carbonitriles
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern, which imparts unique biological activities. Its glycine moiety allows for interactions with a broader range of biological targets, making it a versatile compound in medicinal chemistry.
特性
CAS番号 |
55684-46-3 |
|---|---|
分子式 |
C7H9N3O3 |
分子量 |
183.16 g/mol |
IUPAC名 |
2-[(5-methyl-6-oxo-1H-pyrimidin-2-yl)amino]acetic acid |
InChI |
InChI=1S/C7H9N3O3/c1-4-2-8-7(10-6(4)13)9-3-5(11)12/h2H,3H2,1H3,(H,11,12)(H2,8,9,10,13) |
InChIキー |
FLADHHOENGVJOL-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(NC1=O)NCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



